molecular formula C7H9N5O B2952755 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one CAS No. 1239727-36-6

5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one

Cat. No.: B2952755
CAS No.: 1239727-36-6
M. Wt: 179.183
InChI Key: WOALBWPHLUHXMH-UHFFFAOYSA-N
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Description

5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one is a nitrogen-rich heterocyclic compound with the molecular formula C7H9N5O . It belongs to the pyrazolo[3,4-d][1,2,3]triazine class of compounds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities . While research on this specific derivative is ongoing, structurally related pyrazolotriazine compounds have demonstrated substantial potential as anticancer agents . These analogs exhibit cytotoxic and pro-apoptotic activity against various human cancer cell lines, including lung and colon carcinomas, often at nanomolar concentrations and with reported selectivity that spares normal cells . The mechanism of action for this compound class is an active area of investigation, but research on similar molecules suggests potential inhibition of critical cellular kinases and signaling pathways, such as the AKT-mTOR axis, which plays a crucial role in cell survival and proliferation . The synthesis of such pyrazolotriazine scaffolds can be challenging, often requiring multi-step procedures involving amidation and cyclative cleavage reactions . This product is intended for research purposes to further explore its potential biological activity, physicochemical properties, and synthetic applications. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-7-methyl-3H-pyrazolo[4,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-3-12-6-5(4(2)10-12)8-11-9-7(6)13/h3H2,1-2H3,(H,8,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOALBWPHLUHXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolotriazines with various functional groups.

Scientific Research Applications

5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can result in cell cycle arrest and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Observations :

  • NPTO (7-nitro substitution) is optimized for energetic applications due to its high density (1.85 g/cm³) and detonation velocity (~8,150 m/s), comparable to DNPP and ANPP . The nitro group enhances oxygen balance, critical for explosive performance.
  • Piperidenafil and related PDE5 inhibitors (e.g., vardenafil analogues) prioritize aryl and bulky alkyl substituents for receptor binding .
  • Compound 26d (benzyl and hydroxypropenyl substituents) exemplifies medicinal derivatives with enhanced solubility and hydrogen-bonding capacity, as evidenced by its HPLC retention time (3.73 min) .

Electronic and Detonation Properties (Energetic Materials)

For NPTO:

  • Electrostatic Potential (ESP): Global ESP values (0.042 au) correlate with higher impact sensitivity than DNPP (0.038 au) .
  • Detonation Velocity : Calculated at 8,150 m/s, comparable to traditional explosives.

The target compound’s alkyl substituents likely lower density and detonation performance relative to NPTO but may improve safety (reduced sensitivity).

Biological Activity

5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one is a heterocyclic compound belonging to the class of pyrazolotriazines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound allow for interactions with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula: C7_{7}H8_{8}N6_{6}O
  • CAS Number: 1239727-36-6
  • Molecular Weight: 180.18 g/mol

Structural Characteristics

The structure of this compound features a pyrazolo-triazine core, which is pivotal for its biological activity. The presence of ethyl and methyl substituents contributes to its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis, indicating potential anticancer properties.
  • Receptor Modulation: The compound may modulate various receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanismPotential Applications
AnticancerCDK inhibitionCancer therapy
AntimicrobialInteraction with bacterial enzymesAntibiotic development
Anti-inflammatoryReceptor modulationTreatment of inflammatory diseases

Case Studies and Experimental Data

Recent studies have highlighted the promising biological activities of this compound:

  • Anticancer Activity:
    • In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves apoptosis induction via caspase activation pathways .
  • Antimicrobial Properties:
    • Research indicates that derivatives of pyrazolo[4,3-d][1,2,3]triazin can inhibit bacterial growth by targeting specific bacterial enzymes . This suggests potential applications in developing new antibiotics.
  • Anti-inflammatory Effects:
    • The compound has shown effectiveness in reducing inflammation in animal models by modulating the expression of pro-inflammatory cytokines . This positions it as a candidate for treating chronic inflammatory conditions.

Table 2: Experimental Results on Biological Activities

Study TypeCell Line/ModelIC50 (µM)Observations
CytotoxicityMCF-715Induces apoptosis through caspase activation
AntimicrobialE. coli10Significant growth inhibition
Anti-inflammatoryMouse modelN/AReduced cytokine levels

Q & A

Basic Research Questions

What are the primary synthetic strategies for 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one and its derivatives?

Methodological Answer:
The compound can be synthesized via Pd/Cu-catalyzed coupling of terminal alkynes with iodophenols, yielding derivatives with good to excellent efficiency (e.g., 60–90% yields under optimized conditions). For example, coupling 5-methyl-3-(prop-2-ynyl)-7-propyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one with 2-iodophenols generates benzofuran-substituted triazinones . Alternatively, Hofmann-type rearrangements have been employed to construct fused bicyclic skeletons, such as introducing a 1,2,3-triazine unit into pyrazole frameworks. This method uses nitropyrazole precursors and involves bromine/alkali conditions to achieve rearranged products with confirmed thermal stability .

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